molecular formula C23H26N2O4S B11310869 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide

Cat. No.: B11310869
M. Wt: 426.5 g/mol
InChI Key: UETABGRYRQCOBP-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted with a 2-methoxyethyl group at the N1 position, 4,5-dimethyl groups, and a 4-methylphenylsulfonyl moiety at the C3 position.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H26N2O4S/c1-16-10-12-20(13-11-16)30(27,28)21-17(2)18(3)25(14-15-29-4)22(21)24-23(26)19-8-6-5-7-9-19/h5-13H,14-15H2,1-4H3,(H,24,26)

InChI Key

UETABGRYRQCOBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis may involve the reaction of 4-methylphenylsulfonyl chloride with a pyrrole derivative under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

N-{1-(2-Methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide

  • CAS : 951954-51-1
  • Molecular Formula : C20H28N2O4S
  • Molecular Weight : 392.5 g/mol
  • Key Differences: The benzamide group in the target compound is replaced with a butanamide chain. The molecular weight is significantly lower (392.5 vs. ~465 for the benzamide analog), which may improve bioavailability but reduce target specificity .

N-{4,5-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide

  • CAS : 951956-86-8
  • Molecular Formula : C24H27FN2O3S
  • Molecular Weight : 442.55 g/mol
  • Key Differences: The 2-methoxyethyl group is replaced with a bulkier 2-methylpropyl substituent, increasing steric hindrance and possibly reducing solubility.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Molecular Weight : 589.1 g/mol (M++1)
  • Key Differences :
    • A pyrazolopyrimidine core replaces the pyrrole, introducing additional hydrogen-bonding sites.
    • The chromen-4-one moiety adds planar rigidity, which may enhance interaction with flat binding sites (e.g., ATP pockets in kinases).
    • The presence of two fluorine atoms increases electronegativity and lipophilicity compared to the target compound .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Sulfonyl Group : The 4-methylphenylsulfonyl group in all analogs facilitates strong hydrogen bonding and π-stacking, critical for target engagement .
  • N1 Substituent: 2-Methoxyethyl (target compound): Balances hydrophilicity and flexibility, enhancing solubility.
  • Benzamide Modifications : Fluorination (CAS 951956-86-8) or aliphatic chain substitution (CAS 951954-51-1) alters electronic density and steric profiles, impacting target selectivity .

Physicochemical Properties

Property Target Compound Butanamide Analog 2-Fluorobenzamide Analog
Molecular Weight ~465 (estimated) 392.5 442.55
Key Functional Groups Benzamide, 2-methoxyethyl Butanamide, 2-methoxyethyl 2-Fluorobenzamide, 2-methylpropyl
Solubility (Predicted) Moderate (polar groups) Higher (shorter chain) Lower (bulky substituent)
LogP (Estimated) ~3.5 ~2.8 ~4.0

Research Implications

  • Target Compound : Optimized for balanced solubility and target engagement, making it a candidate for oral administration.
  • Butanamide Analog : Simpler structure may suit high-throughput screening but lacks aromatic interactions for robust target binding.
  • 2-Fluorobenzamide Analog : Enhanced metabolic stability due to fluorine but may require formulation adjustments to address solubility limitations.

Biological Activity

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring with various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

Property Value
Molecular FormulaC19H26N2O4S
Molecular Weight378.5 g/mol
IUPAC NameN-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]benzamide
InChIInChI=1S/C19H26N2O4S/c1-6-17(22)20-19-18(14(3)15(4)21(19)11-12-25-5)26(23,24)16-9-7-13(2)8-10-16/h7-10H,6,11-12H2,1-5H3,(H,20,22)

Synthesis

The synthesis of this compound involves multiple steps starting from the preparation of the pyrrole ring. Subsequent steps introduce various substituents to achieve the final product. The reaction conditions typically require specific catalysts and solvents to ensure high yield and purity.

Research indicates that this compound interacts with specific molecular targets that modulate various biological pathways. The exact molecular targets and pathways are still under investigation but suggest potential therapeutic applications.

Biological Effects

Studies have shown that compounds structurally similar to this benzamide exhibit various biological activities:

  • Antitumor Activity : Similar compounds have demonstrated the ability to suppress cell growth and enhance metabolic activity in cancer cell lines. For instance, a related compound was found to increase intracellular ATP levels while suppressing growth in monoclonal antibody production systems .
  • Improvement of Monoclonal Antibody Production : The compound has been linked to enhanced cell-specific productivity in CHO cells during monoclonal antibody production. It was shown to increase glucose uptake and ATP levels while maintaining cell viability .
  • Potential Anti-Tuberculosis Properties : Some derivatives have been explored for their efficacy against tuberculosis, highlighting the importance of structure in determining biological activity .

Case Study 1: Monoclonal Antibody Production

In a study focusing on CHO cells supplemented with a related pyrrole compound, researchers observed a significant increase in monoclonal antibody yield—up to 1.5-fold higher than control conditions—while maintaining cell viability . This study emphasizes the compound's role in enhancing bioprocess efficiency.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that specific structural components of related compounds significantly impacted biological activity. For example, the presence of a 2,5-dimethylpyrrole moiety was found to enhance cell-specific productivity without compromising viability in cell cultures .

Q & A

Q. How is the molecular structure of this compound determined experimentally?

Structural elucidation typically combines X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (e.g., NMR, IR, and MS). For crystallographic refinement, SHELXL is preferred for handling high-resolution data and twinned crystals, while ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry . Key spectral markers include:

  • NMR : Chemical shifts for the sulfonyl group (~7.5–8.0 ppm for aromatic protons adjacent to SO₂) and methoxyethyl chain (~3.2–3.5 ppm for OCH₂).
  • MS : Molecular ion peaks consistent with the formula C₂₄H₂₈N₂O₄S (exact mass: 440.17 g/mol) .

Q. What synthetic routes are reported for this compound?

A common approach involves:

  • Step 1 : Sulfonylation of a pyrrole precursor using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM, 0–5°C).
  • Step 2 : Benzamide coupling via EDC/HOBt-mediated acylation of the pyrrole amine . Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or structural analogs . For example:

Analog StructureIC₅₀ (μM)Assay TypeReference
N-{3-[4-chlorophenyl]sulfonyl}-...0.12Enzyme inhibition
N-{3-[4-nitrophenyl]sulfonyl}-...2.3Cell viability
To reconcile data, perform dose-response curves under standardized conditions and validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., via reaction with HCl in dioxane ).
  • Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) for IP/IV administration.
  • Structural modification : Introduce polar groups (e.g., hydroxyl or amine) on the benzamide moiety without disrupting sulfonyl-pyrrole interactions .

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the sulfonyl group’s hydrogen bonding with catalytic lysine residues.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR : Correlate substituent electronegativity (Hammett σ values) with activity trends .

Methodological Considerations

Q. What analytical techniques validate purity and stability under storage conditions?

  • HPLC : Use a C18 column (acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
  • Stability testing : Store at –20°C in argon-purged vials. Monitor degradation via LC-MS over 6 months; hydrolytic cleavage of the sulfonamide bond is a common failure mode .

Q. How should researchers address low yields in the final acylation step?

  • Catalyst optimization : Replace EDC/HOBt with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher efficiency in aprotic solvents .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C (20% yield improvement) .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (p < 0.05) .

Q. How can crystallographic data be cross-validated with spectroscopic results?

  • Overlay ORTEP-generated structures with DFT-optimized geometries (B3LYP/6-31G* basis set).
  • Compare experimental vs. calculated NMR chemical shifts (RMSD < 0.3 ppm validates accuracy) .

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